Breast Cancer Antiproliferative Activity: Withanolide C Demonstrates Cancer Cell Line Selectivity Over Normal Breast Cells
Withanolide C (WHC) exhibits differential antiproliferative activity favoring breast cancer cell lines over normal breast epithelial cells. In ATP depletion assays, WHC treatment induced greater antiproliferation in three breast cancer cell lines (SKBR3, MCF7, MDA-MB-231) compared to the normal breast M10 cell line [1]. This differential sensitivity is supported by flow cytometry data demonstrating that WHC triggered significantly elevated reactive oxygen species (ROS) production and annexin V-positive apoptosis in breast cancer cells, while normal breast M10 cells exhibited markedly lower levels of ROS and annexin V expression under identical treatment conditions [1].
| Evidence Dimension | Differential antiproliferative activity and oxidative stress induction: Cancer vs. Normal cells |
|---|---|
| Target Compound Data | WHC induced ROS production and annexin V expression in SKBR3 and MCF7 breast cancer cells; ATP depletion in SKBR3, MCF7, MDA-MB-231 |
| Comparator Or Baseline | Normal breast M10 cells showed lower ROS and lower annexin V expression; less ATP depletion than cancer cell lines |
| Quantified Difference | Qualitative difference (higher activity in cancer cells vs. normal cells); specific fold-change values not reported in this assay |
| Conditions | ATP depletion assay and flow cytometric ROS/apoptosis analysis; 24-48 h treatment in SKBR3, MCF7, MDA-MB-231, and M10 cells |
Why This Matters
This differential activity profile indicates that Withanolide C may offer a preferential therapeutic window for breast cancer research applications, distinguishing it from withanolides lacking reported cancer-versus-normal selectivity data.
- [1] Antioxidants (Basel). 2020 Sep 4;9(9):873. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage. Yu TJ, Tang JY, Lin LC, et al. View Source
